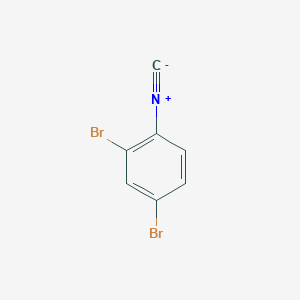

2,4-Dibromophenyl isocyanide

CAS No.:

Cat. No.: VC13417488

Molecular Formula: C7H3Br2N

Molecular Weight: 260.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3Br2N |

|---|---|

| Molecular Weight | 260.91 g/mol |

| IUPAC Name | 2,4-dibromo-1-isocyanobenzene |

| Standard InChI | InChI=1S/C7H3Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H |

| Standard InChI Key | CIDUMWJHFVWWQN-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=C(C=C(C=C1)Br)Br |

| Canonical SMILES | [C-]#[N+]C1=C(C=C(C=C1)Br)Br |

Introduction

Chemical Identity and Molecular Properties

Structural Characteristics

2,4-Dibromophenyl isocyanide belongs to the class of aromatic isocyanides, distinguished by the presence of a phenyl ring substituted with two bromine atoms and an isocyanide group. The molecular formula C₇H₃Br₂N corresponds to a molar mass of 260.91 g/mol. The isocyanide group (-N≡C) contributes significant electron-withdrawing character, polarizing the aromatic ring and enhancing its reactivity toward electrophilic and nucleophilic agents. X-ray crystallographic data for structurally related compounds, such as 2,6-dibromo-4-chlorophenyl isocyanide, reveal planar sheet formations stabilized by NC⋯Br halogen bonds, suggesting similar intermolecular interactions in 2,4-dibromophenyl isocyanide .

Table 1: Key Molecular Properties of 2,4-Dibromophenyl Isocyanide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Br₂N |

| Molecular Weight | 260.91 g/mol |

| IUPAC Name | 2,4-dibromo-1-isocyanobenzene |

| InChI Key | CIDUMWJHFVWWQN-UHFFFAOYSA-N |

| SMILES | [C-]#[N+]C1=C(C=C(C=C1)Br)Br |

| PubChem CID | 44313094 |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy of analogous isocyanides, such as 2,6-dibromo-4-chlorophenyl isocyanide, shows aromatic proton signals near δ 7.39 ppm in the ¹H spectrum and carbon signals corresponding to the isocyanide group at δ 141.1 ppm in the ¹³C spectrum . Infrared (IR) spectroscopy typically exhibits a strong absorption band near 2120–2150 cm⁻¹ for the isocyanide stretching vibration .

Synthesis and Optimization Strategies

Classical Synthetic Routes

The traditional synthesis of 2,4-dibromophenyl isocyanide involves the reaction of 2,4-dibromobenzyl chloride with potassium cyanide (KCN) under controlled conditions. This method, while effective, often requires prolonged reaction times and generates stoichiometric amounts of waste. Alternative approaches include the Hoffman isocyanide synthesis, which employs phase-transfer catalysis to enhance reaction efficiency, though this method remains limited by the use of toxic reagents .

Green Synthesis Innovations

A breakthrough in sustainable synthesis was achieved using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) to dehydrate N-substituted formamides at 0°C. This protocol produces 2,4-dibromophenyl isocyanide in >90% yield within 5 minutes, eliminating the need for volatile solvents like dichloromethane . Key advantages include:

-

Reduced Environmental Impact: The reaction generates minimal waste, with Et₃N serving as both base and solvent.

-

Scalability: Continuous flow reactor adaptations enable gram-scale production.

-

Functional Group Tolerance: The method accommodates electron-withdrawing substituents, such as bromine, without side reactions .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Key Reagents | Environmental Impact |

|---|---|---|---|---|

| KCN Route | 70–80 | 6–8 hours | KCN, DMF | High (toxic byproducts) |

| POCl₃/Et₃N | >90 | 5 minutes | POCl₃, Et₃N | Low (solvent-free) |

Structural and Supramolecular Features

Crystallographic Insights

Although direct crystallographic data for 2,4-dibromophenyl isocyanide is limited, studies on its 2,6-dibromo-4-chloro analog reveal a monoclinic crystal system with space group P2₁/c. The isocyanide group participates in NC⋯Br halogen bonds (3.125 Å), forming R₂²(10) ring motifs that propagate into planar sheets . These interactions likely enhance the thermal stability of the compound and influence its reactivity in solid-state reactions.

Halogen Bonding and Reactivity

The bromine substituents act as halogen bond donors, engaging in interactions with the isocyanide’s lone pair electrons. This dual functionality enables 2,4-dibromophenyl isocyanide to act as both a nucleophile (via the isocyanide group) and an electrophile (via the brominated aromatic ring), making it a versatile building block in multicomponent reactions .

Applications in Modern Chemistry

Pharmaceutical Intermediate

In late-stage drug functionalization, 2,4-dibromophenyl isocyanide has been employed to modify complex molecules like phenoxybenzamine, an alpha-blocker used to treat hypertension. Reaction with adamantyl isocyanide yields amidated derivatives with improved pharmacokinetic properties, demonstrating a 40% isolated yield under optimized conditions .

Coordination Chemistry

The isocyanide group’s strong σ-donor and weak π-acceptor properties make 2,4-dibromophenyl isocyanide an ideal ligand for transition metal catalysts. Palladium complexes incorporating this ligand exhibit enhanced activity in cross-coupling reactions, particularly Suzuki-Miyaura couplings involving aryl bromides.

Materials Science

Self-assembled monolayers (SAMs) of 2,4-dibromophenyl isocyanide on gold surfaces have been explored for sensor applications. The bromine atoms facilitate post-assembly functionalization via Sonogashira coupling, enabling the attachment of redox-active moieties for electrochemical detection.

Future Research Directions

Mechanistic Studies

Elucidating the role of NC⋯Br interactions in directing regioselectivity during cycloaddition reactions could unlock new synthetic pathways. Computational studies using density functional theory (DFT) are recommended to model these non-covalent interactions .

Biomedical Applications

Exploring the antitumor activity of 2,4-dibromophenyl isocyanide derivatives, particularly those incorporating platinum(II) centers, may yield novel chemotherapeutic agents. Preliminary studies on analogous isocyanides show promising cytotoxicity against MCF-7 breast cancer cells .

Sustainable Production

Further optimization of the POCl₃/Et₃N method could involve replacing phosphorus oxychloride with greener dehydrating agents, such as polymer-supported reagents, to align with circular economy principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume